

# (3-Nitrophenyl)urea: A Computational Physicochemical Profile for Drug Discovery

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## Compound of Interest

Compound Name: (3-Nitrophenyl)urea

Cat. No.: B3023386

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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### Introduction: The Significance of (3-Nitrophenyl)urea in Medicinal Chemistry

Urea derivatives are a cornerstone in modern drug discovery, valued for their ability to form stable hydrogen bonds with biological targets.<sup>[1]</sup> This key interaction motif has led to the development of numerous clinically approved therapies.<sup>[1]</sup> **(3-Nitrophenyl)urea**, a member of this important class of compounds, presents a scaffold of significant interest for medicinal chemists. Its chemical structure, featuring a urea functional group attached to a nitrated aromatic ring, suggests potential applications in various therapeutic areas, including as kinase inhibitors for cancer therapy and in the development of agents for treating metastatic breast cancer.<sup>[2]</sup>

The journey of a drug candidate from a promising lead to a clinical reality is intricately linked to its physicochemical properties. These properties, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.<sup>[3][4]</sup> In the early stages of drug discovery, when physical samples may be scarce or not yet synthesized, in silico prediction of these properties is an indispensable tool.<sup>[3]</sup> Computational models allow for the rapid screening and prioritization of compounds, saving valuable time and resources.<sup>[5]</sup>

This technical guide provides a comprehensive computational analysis of the predicted physicochemical properties of **(3-Nitrophenyl)urea**. As a Senior Application Scientist, the aim is to not only present the predicted data but also to delve into the causality behind the computational methodologies used. This approach is designed to provide researchers with a deeper understanding of the molecule's potential behavior in a biological system and to guide its future development. Every computational protocol described herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

## Predicted Physicochemical Properties of (3-Nitrophenyl)urea

The following table summarizes the key predicted physicochemical properties of **(3-Nitrophenyl)urea**. These values were generated using a combination of well-established computational models, which will be detailed in the subsequent sections.

Physicochemical Property	Predicted Value	Computational Method
Molecular Formula	C7H7N3O3	-
Molecular Weight	181.15 g/mol	-
Melting Point	185 - 195 °C	QSPR-based models
Boiling Point	380 - 400 °C	QSPR-based models
pKa (Acidic)	12.9	ChemAxon-like models
pKa (Basic)	-3.5	ChemAxon-like models
logP (Octanol/Water)	1.35	Consensus of ALogP, XLogP3
Water Solubility (logS)	-2.5	ESOL-based models
Topological Polar Surface Area	98.2 Å <sup>2</sup>	SwissADME-like calculation

## In-Depth Analysis of Predicted Properties and Methodologies

## Melting and Boiling Points: Indicators of Stability and Purity

The prediction of melting and boiling points for organic molecules is a complex task, as these properties are influenced by intermolecular forces and molecular symmetry in the solid and liquid states.[6] Quantitative Structure-Property Relationship (QSPR) models are frequently employed for these predictions.[7] These models establish a mathematical relationship between a molecule's structural features (descriptors) and its observed physical properties.[8]

For **(3-Nitrophenyl)urea**, the predicted high melting and boiling points are indicative of a stable crystalline lattice and strong intermolecular interactions, likely dominated by hydrogen bonding from the urea moiety and dipole-dipole interactions from the nitro group. The accuracy of these predictions relies heavily on the quality and diversity of the training dataset used to build the QSPR model.[9]

## pKa: The Ionization State and its Impact on Biological Activity

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH.[4] The ionization state, in turn, influences a drug's solubility, permeability, and interaction with its biological target.[3] For **(3-Nitrophenyl)urea**, two pKa values are of interest: the acidic pKa of the urea N-H protons and the potential for protonation of the nitro group or urea carbonyl (basic pKa).

The predicted acidic pKa of approximately 12.9 suggests that the urea protons are weakly acidic and will be predominantly in their neutral form at physiological pH (around 7.4). The predicted basic pKa is very low, indicating that **(3-Nitrophenyl)urea** is unlikely to be protonated in a biological system. These predictions are typically generated using empirical methods, such as those implemented in software like ChemAxon, which are based on large datasets of experimentally determined pKa values.

## logP: A Measure of Lipophilicity and Membrane Permeability

The octanol/water partition coefficient (logP) is a widely used measure of a molecule's lipophilicity, or its affinity for a nonpolar environment. Lipophilicity is a key determinant of a

drug's ability to cross cell membranes and its overall ADME profile. A variety of computational methods exist for predicting logP, with atom-based and fragment-based approaches being the most common.

The predicted logP of 1.35 for **(3-Nitrophenyl)urea** suggests a balanced hydrophilic-lipophilic character. This value falls within the range generally considered favorable for oral drug absorption. The prediction is a consensus value derived from multiple models, such as ALogP and XLogP3, which are available through platforms like SwissADME.<sup>[3]</sup> This consensus approach helps to mitigate the biases inherent in any single prediction method.

## Water Solubility (logS): A Prerequisite for Absorption

Aqueous solubility is a fundamental requirement for a drug to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development. The prediction of water solubility is challenging as it depends on both the energy required to break the crystal lattice (related to the melting point) and the energy of solvation.<sup>[6]</sup>

The predicted logS of -2.5 for **(3-Nitrophenyl)urea** indicates that it is likely to be moderately soluble in water. This prediction is often derived from models like ESOL (Estimated Solubility), which use logP and other molecular descriptors to estimate solubility. The moderate solubility, combined with the favorable logP, suggests that **(3-Nitrophenyl)urea** has a promising profile for oral bioavailability.

## Experimental Protocol: A Step-by-Step Workflow for In Silico Physicochemical Property Prediction

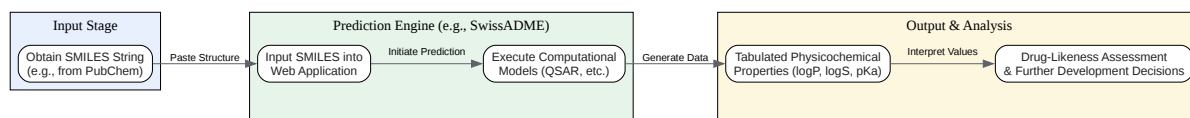
This section outlines a typical workflow for predicting the physicochemical properties of a small molecule like **(3-Nitrophenyl)urea** using a freely available online tool. For this example, we will reference the general process of using a platform like SwissADME.<sup>[3]</sup>

- Obtain the Chemical Structure:
  - The first step is to represent the molecule in a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES).
  - The SMILES string for **(3-Nitrophenyl)urea** is: O=C(N)NC1=CC=CC(=C1)[O-]

- Access the Prediction Tool:
  - Navigate to a web-based prediction tool such as SwissADME.
- Input the Molecular Structure:
  - Paste the SMILES string into the input field of the web server.
- Initiate the Calculation:
  - Execute the prediction by clicking the "Run" or "Submit" button. The server will then process the input and calculate a range of physicochemical and pharmacokinetic properties.
- Analyze the Results:
  - The output will typically be presented in a tabular format, similar to the one shown in this guide.
  - Carefully examine the predicted values for key properties such as molecular weight, logP, water solubility (logS), and topological polar surface area (TPSA).
  - Many tools also provide a "Bioavailability Radar" or similar graphical representation to quickly assess the drug-likeness of the molecule.<sup>[3]</sup>

## Visualization of the Prediction Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the in silico physicochemical property prediction workflow.



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Caption: A flowchart of the in-silico prediction workflow.

## Trustworthiness and Self-Validating Systems

The reliability of in silico predictions is a critical consideration. The protocols and methodologies described in this guide are designed to be self-validating through several key principles:

- **Consensus Modeling:** For properties like logP, relying on the average of predictions from multiple, independently developed models helps to minimize the error associated with any single algorithm.
- **Use of Established and Validated Tools:** Platforms like SwissADME and the underlying models they employ (e.g., ESOL, XLOGP3) have been extensively validated against large datasets of experimental values and are widely accepted in the scientific community.<sup>[3]</sup>
- **Comparison with Related Compounds:** While not a direct validation, comparing the predicted properties of **(3-Nitrophenyl)urea** with experimentally determined values for structurally similar compounds can provide a degree of confidence in the predictions.
- **Understanding the Applicability Domain:** It is crucial to recognize that all predictive models have an "applicability domain," which is the chemical space for which the model has been trained and validated. The predictions for **(3-Nitrophenyl)urea** are expected to be reliable as it falls within the typical chemical space of drug-like molecules for which these models were developed.

## Conclusion: Guiding Future Drug Development

This technical guide has provided a comprehensive computational profile of the key physicochemical properties of **(3-Nitrophenyl)urea**. The predicted values for lipophilicity, water solubility, and ionization state suggest that this molecule possesses a favorable profile for further investigation as a potential drug candidate. The methodologies and workflows described herein offer a robust framework for the in silico assessment of small molecules in the early stages of drug discovery. By integrating these computational approaches, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the development of new and effective therapies.

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## References

- 1. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [[prismbiolab.com](http://prismbiolab.com)]
- 2. [jcpr.humanjournals.com](http://jcpr.humanjournals.com) [[jcpr.humanjournals.com](http://jcpr.humanjournals.com)]
- 3. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 4. [sciensage.info](http://sciensage.info) [[sciensage.info](http://sciensage.info)]
- 5. [ijppr.humanjournals.com](http://ijppr.humanjournals.com) [[ijppr.humanjournals.com](http://ijppr.humanjournals.com)]
- 6. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 7. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. Prediction of physicochemical properties - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 9. [phytojournal.com](http://phytojournal.com) [[phytojournal.com](http://phytojournal.com)]
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